molecular formula C56H87NO16 B584658 Temsirolimus-d7 CAS No. 1132660-51-5

Temsirolimus-d7

Cat. No.: B584658
CAS No.: 1132660-51-5
M. Wt: 1037.346
InChI Key: CBPNZQVSJQDFBE-VUWIKSLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temsirolimus-d7 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase, which plays a crucial role in regulating cell growth, proliferation, and survival. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of temsirolimus.

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus-d7 is synthesized by incorporating deuterium atoms into the temsirolimus molecule. The synthesis involves the esterification of sirolimus with a deuterated acylating agent. One common method involves the use of deuterated acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Temsirolimus-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium azide and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are often used to study the compound’s metabolic pathways and pharmacological properties.

Mechanism of Action

Temsirolimus-d7, like temsirolimus, inhibits the mTOR kinase by binding to an intracellular protein called FKBP-12. The temsirolimus-FKBP-12 complex inhibits mTOR activity, leading to the suppression of cell cycle progression from the G1 to the S phase. This inhibition results in reduced phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, ultimately decreasing protein synthesis and cell proliferation . Additionally, mTOR inhibition reduces the levels of hypoxia-inducible factors (HIF-1 and HIF-2) and vascular endothelial growth factor (VEGF), contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Temsirolimus-d7

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic and metabolic studies. This deuterated form provides valuable insights into the behavior of temsirolimus in biological systems, aiding in the development of more effective therapeutic strategies.

Properties

CAS No.

1132660-51-5

Molecular Formula

C56H87NO16

Molecular Weight

1037.346

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChI Key

CBPNZQVSJQDFBE-VUWIKSLBSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Synonyms

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7;  CCL-779-d7; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.